molecular formula C7H8O2S B14079857 Ethanone, 1-(5-methoxy-2-thienyl)- CAS No. 30009-72-4

Ethanone, 1-(5-methoxy-2-thienyl)-

Cat. No.: B14079857
CAS No.: 30009-72-4
M. Wt: 156.20 g/mol
InChI Key: YIAOGOBNHXCNBA-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-methoxy-2-thienyl)-, is a ketone derivative featuring a thiophene ring substituted with a methoxy group at the 5-position and an acetyl group at the 2-position. This compound belongs to the broader class of aryl ketones, which are pivotal in organic synthesis and pharmaceutical applications due to their reactivity and structural versatility.

Properties

CAS No.

30009-72-4

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

1-(5-methoxythiophen-2-yl)ethanone

InChI

InChI=1S/C7H8O2S/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3

InChI Key

YIAOGOBNHXCNBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-methoxy-2-thienyl)- typically involves the reaction of 5-methoxy-2-thiophenecarboxylic acid with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-methoxy-2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(5-methoxy-2-thienyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-methoxy-2-thienyl)- involves its interaction with specific molecular targets. The methoxy and ethanone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The thiophene ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Thiophene Family

Ethanone, 1-(2-thienyl)- (2-Acetylthiophene)
  • Structure : Lacks the methoxy group at the 5-position of the thiophene ring.
  • Properties : Simpler structure with lower molecular weight (C₆H₆OS, MW = 126.17 g/mol).
  • Regulatory Status : Listed on TSCA (US), NDSL (Canada), and EINECS (EU), indicating established industrial use .
1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
  • Structure : Incorporates a chlorine atom at the 5-position of the thiophene and a sulfanyl-oxadiazole moiety.
  • Properties : Higher molecular weight (C₁₄H₁₀ClN₂O₃S₂, MW = 364.82 g/mol) due to the oxadiazole and hydroxyphenyl groups.
1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone
  • Structure : Contains two acetyl-substituted thienyl groups linked via a methyl bridge.

Methoxy-Substituted Heterocyclic Ketones

Ethanone, 1-(5-methoxy-2-benzothiazolyl)-
  • Structure : Replaces the thiophene ring with a benzothiazole system.
  • Properties: The benzothiazole core (C₁₀H₉NO₂S, MW = 223.25 g/mol) introduces aromatic nitrogen and sulfur atoms, enhancing rigidity and electronic properties for optoelectronic applications .
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone
  • Structure: Features a phenolic ring with methoxy and acetyl groups, coupled to a phenyl ethanone.
  • Properties : The hydroxyl group increases polarity (C₁₅H₁₄O₃, MW = 242.27 g/mol), improving solubility in polar solvents .

Pharmacologically Active Derivatives

Indolyl-3-ethanone-α-thioethers
  • Structure: Ethanone moieties linked to indole rings with thioether substituents.
  • Activity: Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit antiplasmodial activity (pIC₅₀ = 8.2129), surpassing chloroquine in efficacy .
  • Key Difference : The nitro groups enhance electron-withdrawing effects, critical for target binding in parasitic enzymes.
Hydrazino-Ethanone Derivatives
  • Structure: Quinoxaline-linked ethanone with hydrazine and methoxybenzylidene groups.
  • Applications : Compounds like A12 (C₂₄H₁₈ClN₅O₃, MW = 484.89 g/mol) are designed for anticancer or antiviral studies, leveraging the hydrazine moiety for chelation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Ethanone, 1-(5-methoxy-2-thienyl)- C₇H₈O₂S 156.20 5-methoxy, 2-acetyl thiophene Synthetic intermediate, potential drug precursor
2-Acetylthiophene C₆H₆OS 126.17 2-acetyl thiophene Industrial solvent, TSCA-listed
1-(5-Chloro-2-thienyl)-oxadiazole derivative C₁₄H₁₀ClN₂O₃S₂ 364.82 Chloro, oxadiazole, sulfanyl Antimicrobial candidate
1-(5-methoxy-2-benzothiazolyl)-ethanone C₁₀H₉NO₂S 223.25 Benzothiazole, methoxy Optoelectronic materials
Indolyl-3-ethanone-α-thioethers C₁₅H₁₁N₃O₄S₂ 361.40 Nitro, thioether, indole Antiplasmodial agents

Key Findings and Implications

  • Electronic Effects : Methoxy groups in thiophene or benzothiazole systems enhance electron density, favoring electrophilic substitution reactions.
  • Bioactivity : Thioether and nitro substituents significantly improve pharmacological profiles, as seen in antiplasmodial indolyl derivatives .
  • Regulatory Considerations : Simpler analogs like 2-acetylthiophene have well-documented safety profiles, whereas methoxy- or chloro-substituted derivatives may require additional toxicological studies .

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